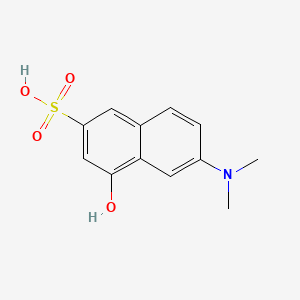

6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid

Description

6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid is a naphthalene derivative featuring a hydroxy group at position 4, a dimethylamino group at position 6, and a sulfonic acid group at position 2. This structure combines hydrophilic (sulfonic acid, hydroxy) and hydrophobic (dimethylamino) moieties, making it suitable for applications in dyes, pharmaceuticals, or biochemical assays. The dimethylamino group acts as an electron-donating substituent, influencing electronic properties and reactivity, while the sulfonic acid group enhances water solubility, a critical trait for industrial and biological applications .

Properties

IUPAC Name |

6-(dimethylamino)-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-13(2)9-4-3-8-5-10(18(15,16)17)7-12(14)11(8)6-9/h3-7,14H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPIENHBUQIGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211627 | |

| Record name | 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-50-3 | |

| Record name | 6-Dimethylamino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid (also known as "DANS") is a synthetic organic compound that exhibits notable biological activities. This article delves into its properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

DANS is characterized by its naphthalene core with dimethylamino and hydroxyl functional groups, contributing to its solubility and reactivity. The molecular formula is C12H13NNaO3S, with a molecular weight of approximately 273.29 g/mol.

Mechanisms of Biological Activity

DANS has been studied for its interactions with biological systems, particularly in the following areas:

- Fluorescence Properties : DANS is widely used as a fluorescent probe in biochemical assays due to its high quantum yield and sensitivity to environmental changes. Its fluorescence can be modulated by pH, making it useful for studying cellular processes .

- Enzyme Interactions : DANS has been shown to interact with various enzymes, including those involved in metabolic pathways. It can act as a substrate or inhibitor, depending on the enzyme's nature and the conditions of the assay .

- Cellular Uptake : Studies indicate that DANS can penetrate cell membranes, allowing it to be utilized in imaging and tracking cellular processes. Its uptake is influenced by the presence of transport proteins and the cell's metabolic state .

Biological Applications

DANS has found applications across multiple domains:

- Biochemical Assays : Due to its fluorescent properties, DANS is employed in assays for detecting specific biomolecules, such as proteins and nucleic acids. It serves as a labeling agent in various detection methods, including flow cytometry and microscopy.

- Drug Development : Research has explored DANS's potential as a drug delivery vehicle or therapeutic agent. Its ability to modify cellular functions positions it as a candidate for targeted therapies in cancer treatment .

- Environmental Monitoring : DANS is used in environmental science to assess pollutant levels in water bodies due to its sensitivity to changes in chemical environments.

Case Study 1: Fluorescent Probes in Live Cell Imaging

A study demonstrated the use of DANS as a fluorescent probe for live cell imaging. Cells were treated with varying concentrations of DANS, and fluorescence intensity was measured over time. Results indicated that DANS effectively labeled cellular compartments without significant toxicity, making it suitable for real-time imaging applications .

Case Study 2: Enzyme Inhibition Studies

In another investigation, DANS was tested for its inhibitory effects on lactate dehydrogenase (LDH). The study revealed that DANS competitively inhibited LDH activity, suggesting potential applications in metabolic research or therapeutic interventions for conditions related to altered LDH activity .

Comparative Analysis Table

The following table summarizes key findings regarding the biological activity of DANS compared to other similar compounds:

| Compound Name | Fluorescence Intensity | Enzyme Interaction | Cellular Uptake | Applications |

|---|---|---|---|---|

| 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid (DANS) | High | Competitive Inhibitor | High | Biochemical assays, drug development |

| 4-Aminonaphthalene-1-sulfonic acid | Moderate | Substrate | Moderate | Environmental monitoring |

| 8-Hydroxypyrene-1,3,6-trisulfonic acid | Very High | None | Low | Fluorescent labeling |

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

DMANS is utilized in HPLC for the separation and analysis of various compounds. A notable method involves using a Newcrom R1 HPLC column, where DMANS is analyzed under reverse phase conditions. The mobile phase typically comprises acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the efficient isolation of impurities and is scalable for preparative separations .

| Column Type | Mobile Phase | Application |

|---|---|---|

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Separation and analysis of DMANS |

Clinical Diagnostics Applications

2. Measurement of Analytes

DMANS has been incorporated into methods for measuring analytes in biological samples, particularly in the context of redox reactions. A patented method describes using DMANS alongside nitro compounds to enhance the reliability of measurements by eliminating interference from hemoglobin and other reducing substances in blood samples. This application is significant in clinical settings where accurate analyte determination is crucial .

Materials Science Applications

3. Synthesis of Dyes

DMANS serves as a precursor in the synthesis of various azo dyes, which are extensively used in textiles and materials science. The compound's sulfonic group enhances solubility and dyeing properties, making it suitable for application on synthetic fibers .

| Dye Type | Application |

|---|---|

| Monoazo Dyes | Dyeing synthetic fibers |

| Disazo Dyes | Dyeing cellulose-containing materials |

Case Study 1: HPLC Method Development

A study published in 2018 demonstrated the effective use of DMANS in HPLC to analyze pharmaceutical compounds. The researchers optimized the mobile phase composition to achieve better resolution and peak shape, ultimately improving the quantification process for active pharmaceutical ingredients .

Case Study 2: Clinical Measurement Techniques

In a clinical setting, the incorporation of DMANS into redox measurement techniques allowed for accurate assessment of glucose levels in diabetic patients by mitigating interference from hemoglobin. The results indicated a significant improvement in measurement accuracy compared to traditional methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

a. 6-Acetylamino-4-hydroxynaphthalene-2-sulphonic Acid (CAS 6361-41-7)

- Structure: Differs at position 6, where an acetylamino (-NHCOCH₃) replaces the dimethylamino group.

- Molecular weight is 281.28 g/mol, slightly lower than the dimethylamino variant (estimated ~269.3 g/mol for the free acid) .

- Applications : Used as an intermediate in azo dye synthesis, similar to other naphthalene sulfonates .

b. Sodium 6-Amino-4-hydroxy-3-((2-methoxy-5-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate (4b)

- Structure : Azo-linked derivative with a methoxy-sulfonatophenyl group.

- Properties : The azo bond (-N=N-) introduces chromophoric properties, enabling use as a dye. The sulfonate groups enhance water solubility, critical for textile dyeing .

c. 6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic Acid (CAS 6361-43-9)

- Structure: Position 6 features a 4-aminobenzamido substituent.

- Applications include photodynamic therapy or fluorescent probes .

Physicochemical Properties

| Compound | Substituent (Position 6) | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| 6-Dimethylamino-4-hydroxy-2-sulphonic acid | -N(CH₃)₂ | ~269.3 (free acid) | High in water | Dyes, biochemical assays |

| 6-Acetylamino-4-hydroxy-2-sulphonic acid | -NHCOCH₃ | 281.28 | Moderate in DMSO | Azo dye intermediates |

| Sodium 4b (azo derivative) | Azo-linked aryl | ~500 (estimated) | High in aqueous pH | Textile dyes |

Stability and Reactivity

- Thermal Stability: Sulfonic acid groups improve thermal stability; dimethylamino derivatives may decompose at high temperatures (>200°C) due to amine oxidation.

- pH Sensitivity: The hydroxy group (pKa ~9-10) and sulfonic acid (pKa ~1-2) confer pH-dependent solubility. Dimethylamino groups (pKa ~8-10) protonate under acidic conditions, altering electronic properties .

Preparation Methods

Sulfonation of Hydroxynaphthalene Derivatives

The primary step in synthesizing 6-dimethylamino-4-hydroxynaphthalene-2-sulphonic acid is the sulfonation of a hydroxynaphthalene precursor, typically 4-hydroxynaphthalene or related compounds. Sulfonation is generally performed using concentrated sulfuric acid or oleum (fuming sulfuric acid), which introduces the sulfonic acid (-SO3H) group at the 2-position of the naphthalene ring.

-

- Temperature control is critical, usually maintained between 85°C and 105°C to ensure complete sulfonation without excessive side reactions.

- The sulfonation melt is often diluted with water post-reaction to quench the reaction and facilitate isolation of the sulfonated product.

- Stirring and maintaining a high fill level in the reaction vessel prevent sublimation and ensure uniform reaction conditions.

-

- After sulfonation, impurities such as unreacted hydroxynaphthalene are removed by extraction with organic solvents like toluene or xylene.

- Activated carbon treatment may be applied for further clarification, reducing residual impurities to below 20 ppm, which is essential for high-purity applications.

Introduction of the Dimethylamino Group

The dimethylamino (-N(CH3)2) substituent at the 6-position is introduced typically via amination reactions on the sulfonated hydroxynaphthalene intermediate.

-

- The Bucherer reaction is a known pathway where the sulfonated hydroxynaphthalene is treated with ammonia in the presence of ammonium hydrogensulfite, converting hydroxyl groups to amino groups at specific positions.

- Subsequent methylation of the amino group to form the dimethylamino group can be achieved through methylation reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under controlled conditions.

-

- Catalysts like 4-dimethylaminopyridine (DMAP) have been shown to facilitate related amination and condensation reactions efficiently, although specific data on DMAP use for this compound's amination is limited.

- Reaction conditions typically involve moderate heating (50–100°C) and controlled pH to optimize substitution and minimize side reactions.

Hydroxyl Group Positioning and Stability

The hydroxyl group at the 4-position is generally retained from the starting hydroxynaphthalene or introduced via selective hydroxylation.

- Maintaining the hydroxyl group during sulfonation and amination steps requires careful control of reaction conditions to avoid its displacement or conversion to other functional groups.

- The sulfonic acid group at the 2-position and the dimethylamino group at the 6-position influence the electronic properties of the aromatic ring, stabilizing the hydroxyl group and affecting solubility and reactivity.

Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonation | Concentrated sulfuric acid or oleum, 85-105°C | Introduce sulfonic acid at 2-position |

| 2 | Amination | Ammonia, ammonium hydrogensulfite, Bucherer reaction conditions | Convert hydroxyl to amino group at 6-position |

| 3 | Methylation | Formaldehyde + formic acid or methyl iodide | Convert amino to dimethylamino group |

| 4 | Purification | Extraction (toluene/xylene), activated carbon | Remove impurities, clarify product |

Research Findings and Yield Data

While direct yield data for 6-dimethylamino-4-hydroxynaphthalene-2-sulphonic acid synthesis is scarce, analogous reactions provide insights:

- Sulfonation reactions on hydroxynaphthalenes typically achieve high conversion (>90%) under optimized conditions.

- Amination steps via Bucherer reaction are efficient, yielding high-purity amino sulfonic acids with minimal side products when impurities are removed by solvent extraction.

- Catalytic methods using DMAP in related naphthalene derivatives have demonstrated yield improvements up to 91-96% in condensation reactions, suggesting potential for optimized amination or substitution steps.

Notes on Industrial Scale Preparation

- Single-vessel processes integrating sulfonation, amination, and acetylation steps have been patented for related naphthalene sulfonic acids, emphasizing process efficiency and impurity control.

- Temperature control, solvent extraction, and catalyst choice are critical parameters to scale up the preparation while maintaining product purity and yield.

- Avoidance of multi-stage extraction reduces process complexity and waste generation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid to improve yield and purity?

- Methodological Answer : Optimize sulfonation and dimethylamination steps by adjusting reaction parameters such as temperature (e.g., maintaining 79–83°C for sulfonic acid derivatives ), catalyst selection, and stoichiometry. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) to confirm reaction progression.

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and dimethylamino groups).

- FT-IR to identify sulfonic acid (-SO₃H) stretching bands (~1030–1200 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3600 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS for polar derivatives).

Q. What are the recommended protocols for handling and storing 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy of sulfonic acids . Pre-saturate solutions with inert gases (e.g., nitrogen) to minimize oxidation.

Q. What chromatographic methods are suitable for analyzing impurities in 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid samples?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for separation of polar impurities. For ionic byproducts, ion-exchange chromatography is effective. Validate methods using spiked samples with known impurities .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid in novel reaction pathways?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning models trained on reaction databases. Use software like Gaussian or ORCA to simulate electrophilic substitution patterns, leveraging ICReDD’s workflow for experimental-computational feedback loops .

Q. How can researchers resolve contradictions in solubility data reported for 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid across different studies?

- Methodological Answer : Standardize solubility testing by controlling variables such as pH (adjust with NaOH/HCl), temperature (25°C ± 0.1), and ionic strength. Compare results against structurally similar compounds (e.g., naphthalene sulfonates with amino/hydroxyl groups ). Use UV-Vis spectroscopy to quantify solubility limits.

Q. How does the electronic configuration of 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid influence its complexation behavior with metal ions?

- Methodological Answer : The dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups act as electron donors, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via cyclic voltammetry (redox behavior) and X-ray crystallography . Compare stability constants (log K) with analogous azo-sulfonates .

Q. What mechanistic insights explain the pH-dependent tautomerism observed in 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid?

- Methodological Answer : At acidic pH, the hydroxyl group protonates, stabilizing the keto form. Under basic conditions, deprotonation favors the enolate tautomer. Validate using pH-dependent NMR and UV-Vis spectroscopy (λ shifts). Computational modeling (MD simulations) can map energy barriers between tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.